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Compound of Interest
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Cat. No.: B138454 Get Quote

Introduction
3-Formylbenzamide, also known as 3-carbamoylbenzaldehyde, is an organic compound with

the chemical formula C₈H₇NO₂ and a molecular weight of 149.15 g/mol .[1] This bifunctional

molecule, incorporating both an aldehyde and a primary amide group on a benzene ring,

serves as a versatile building block in medicinal chemistry and materials science. Its potential

applications in the synthesis of novel therapeutic agents and functional polymers necessitate a

thorough understanding of its structural and electronic properties. Spectroscopic techniques

such as Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Nuclear Magnetic

Resonance (NMR) Spectroscopy are indispensable tools for the unambiguous identification

and characterization of 3-Formylbenzamide. This guide provides a detailed analysis of the

spectroscopic data of 3-Formylbenzamide, offering insights into its molecular structure and

fragmentation patterns, which are crucial for researchers, scientists, and professionals in drug

development.

Molecular Structure
The molecular structure of 3-Formylbenzamide is foundational to interpreting its spectroscopic

data. The molecule consists of a benzene ring substituted at the 1 and 3 positions with a

carboxamide (-CONH₂) group and a formyl (-CHO) group, respectively.

Caption: Molecular Structure of 3-Formylbenzamide.
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Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule

and its fragments, enabling the determination of its molecular weight and structural features.

The electron ionization (EI) mass spectrum of 3-Formylbenzamide is characterized by a

distinct molecular ion peak and a series of fragment ions.

Table 1: Key Fragments in the Mass Spectrum of 3-Formylbenzamide

m/z Proposed Fragment Formula

149 Molecular Ion [M]⁺ [C₈H₇NO₂]⁺

148 [M-H]⁺ [C₈H₆NO₂]⁺

133 [M-NH₂]⁺ [C₈H₅O₂]⁺

121 [M-CO]⁺ or [M-H-HCN]⁺ [C₇H₅O₂]⁺ or [C₇H₅O]⁺

105 [C₆H₄CHO]⁺ [C₇H₅O]⁺

77 [C₆H₅]⁺ [C₆H₅]⁺

Interpretation of the Fragmentation Pattern:

The fragmentation of 3-Formylbenzamide under electron ionization begins with the removal of

an electron to form the molecular ion at m/z 149. The primary fragmentation pathways involve

the loss of small, stable neutral molecules from the functional groups.

Loss of a Hydrogen Radical: A peak at m/z 148 indicates the loss of a hydrogen radical,

likely from the aldehyde group.

Loss of the Amino Group: The cleavage of the C-N bond in the amide group results in the

loss of an amino radical (•NH₂), leading to a prominent peak at m/z 133.

Decarbonylation: The loss of a neutral carbon monoxide (CO) molecule from the aldehyde

group can lead to a fragment at m/z 121.
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Formation of the Benzoyl Cation: A significant peak at m/z 105 corresponds to the benzoyl

cation, formed by the cleavage of the C-C bond between the aromatic ring and the amide

group, followed by the loss of the amide functionality.

Formation of the Phenyl Cation: Subsequent loss of another CO molecule from the benzoyl

cation results in the formation of the phenyl cation at m/z 77.

[C₈H₇NO₂]⁺˙
m/z = 149

[C₈H₆NO₂]⁺
m/z = 148

- •H

[C₈H₅O₂]⁺
m/z = 133

- •NH₂

[C₇H₅O₂]⁺
m/z = 121

- CO

[C₇H₅O]⁺
m/z = 105

- CO

[C₆H₅]⁺
m/z = 77

- CO

Click to download full resolution via product page

Caption: Proposed Mass Spectrometry Fragmentation Pathway of 3-Formylbenzamide.

Infrared (IR) Spectroscopy
Infrared spectroscopy is a powerful technique for identifying the functional groups present in a

molecule. The IR spectrum of 3-Formylbenzamide will exhibit characteristic absorption bands

corresponding to the vibrations of its constituent bonds. While an experimental spectrum for 3-
Formylbenzamide is not readily available in public databases, the expected absorptions can

be reliably predicted based on data from analogous compounds and established correlation

tables.[2][3]
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Table 2: Predicted IR Absorption Bands for 3-Formylbenzamide

Wavenumber (cm⁻¹) Vibration Type Functional Group

3350-3150
N-H stretch (asymmetric and

symmetric)
Primary Amide

~3050 C-H stretch Aromatic

~2850, ~2750 C-H stretch (Fermi doublet) Aldehyde

~1700 C=O stretch Aldehyde

~1660 C=O stretch (Amide I band) Primary Amide

~1620 N-H bend (Amide II band) Primary Amide

1600-1450 C=C stretch Aromatic Ring

900-675 C-H out-of-plane bend Aromatic (meta-substitution)

Interpretation of the IR Spectrum:

Amide Group: The primary amide will show two distinct N-H stretching bands in the region of

3350-3150 cm⁻¹. The strong carbonyl absorption (Amide I) is expected around 1660 cm⁻¹,

and the N-H bending vibration (Amide II) around 1620 cm⁻¹.

Aldehyde Group: The aldehyde C-H stretch typically appears as a pair of weak to medium

bands (a Fermi doublet) around 2850 cm⁻¹ and 2750 cm⁻¹. The aldehyde carbonyl (C=O)

stretch is expected to be a strong band around 1700 cm⁻¹.

Aromatic Ring: The aromatic C-H stretching vibrations will be observed just above 3000

cm⁻¹. The C=C stretching vibrations within the ring will give rise to several bands in the

1600-1450 cm⁻¹ region. The substitution pattern on the benzene ring can be inferred from

the C-H out-of-plane bending vibrations in the 900-675 cm⁻¹ region.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a

molecule. The following are predicted ¹H and ¹³C NMR spectra for 3-Formylbenzamide, which
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are invaluable for its structural elucidation. These predictions are based on computational

algorithms that are widely used in chemical research.[4][5][6]

¹H NMR Spectroscopy (Predicted)
The ¹H NMR spectrum of 3-Formylbenzamide is expected to show distinct signals for the

aldehyde proton, the amide protons, and the four aromatic protons.

Table 3: Predicted ¹H NMR Chemical Shifts and Coupling Constants for 3-Formylbenzamide

Proton
Predicted Chemical
Shift (δ, ppm)

Multiplicity
Coupling Constant
(J, Hz)

CHO ~10.1 Singlet -

CONH₂ ~7.8 and ~7.6 Broad Singlets -

Ar-H ~8.3 Singlet -

Ar-H ~8.1 Doublet ~7.8

Ar-H ~8.0 Doublet ~7.8

Ar-H ~7.6 Triplet ~7.8

Interpretation of the ¹H NMR Spectrum:

Aldehyde Proton: The proton of the formyl group is highly deshielded and is expected to

appear as a singlet far downfield, around 10.1 ppm.

Amide Protons: The two protons of the primary amide group are typically observed as two

separate broad singlets due to restricted rotation around the C-N bond and exchange with

trace amounts of water. Their chemical shifts can vary depending on the solvent and

concentration.

Aromatic Protons: The four protons on the benzene ring will appear in the aromatic region

(7.6-8.3 ppm). Due to the meta-substitution pattern, a complex splitting pattern is expected.

The proton situated between the two electron-withdrawing groups will be the most

deshielded.
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¹³C NMR Spectroscopy (Predicted)
The ¹³C NMR spectrum will show eight distinct signals corresponding to the eight carbon atoms

in 3-Formylbenzamide.

Table 4: Predicted ¹³C NMR Chemical Shifts for 3-Formylbenzamide

Carbon Predicted Chemical Shift (δ, ppm)

C=O (Aldehyde) ~192

C=O (Amide) ~168

C (ipso to CHO) ~137

C (ipso to CONH₂) ~135

C-H (Aromatic) ~134

C-H (Aromatic) ~130

C-H (Aromatic) ~129

C-H (Aromatic) ~128

Interpretation of the ¹³C NMR Spectrum:

Carbonyl Carbons: The two carbonyl carbons will appear at the most downfield positions.

The aldehyde carbonyl carbon is typically more deshielded than the amide carbonyl carbon,

appearing around 192 ppm and 168 ppm, respectively.

Aromatic Carbons: The six aromatic carbons will resonate in the range of 128-137 ppm. The

two carbons directly attached to the electron-withdrawing substituents (ipso-carbons) will

have distinct chemical shifts from the protonated aromatic carbons.

Caption: Key NMR correlations for 3-Formylbenzamide.

Experimental Protocols
The following are generalized procedures for obtaining the spectroscopic data for a solid

organic compound like 3-Formylbenzamide.
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Mass Spectrometry (GC-MS):

Prepare a dilute solution of 3-Formylbenzamide in a volatile organic solvent (e.g.,

dichloromethane or ethyl acetate).

Inject a small volume (e.g., 1 µL) of the solution into a gas chromatograph (GC) coupled to a

mass spectrometer (MS).

The compound is vaporized and separated from the solvent on the GC column.

The separated compound enters the MS ion source, where it is ionized by electron impact.

The resulting ions are separated by the mass analyzer according to their m/z ratio and

detected.

Infrared Spectroscopy (FT-IR):

For a solid sample, the Attenuated Total Reflectance (ATR) technique is commonly used.

Place a small amount of the solid 3-Formylbenzamide directly on the ATR crystal.

Alternatively, prepare a KBr pellet by grinding a small amount of the sample with dry

potassium bromide and pressing the mixture into a thin, transparent disk.

Place the sample in the IR beam of an FT-IR spectrometer.

Record the spectrum, typically in the range of 4000-400 cm⁻¹.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

Dissolve a few milligrams of 3-Formylbenzamide in a suitable deuterated solvent (e.g.,

DMSO-d₆ or CDCl₃) in an NMR tube.

Add a small amount of a reference standard, such as tetramethylsilane (TMS), if not already

present in the solvent.

Place the NMR tube in the spectrometer's magnet.

Acquire the ¹H and ¹³C NMR spectra using appropriate pulse sequences.
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Conclusion
The spectroscopic data presented in this guide provide a comprehensive characterization of 3-
Formylbenzamide. The mass spectrum confirms the molecular weight and reveals logical

fragmentation pathways. The predicted IR spectrum highlights the key functional groups, while

the predicted ¹H and ¹³C NMR spectra offer detailed insights into the molecular framework. This

collection of data serves as a valuable resource for the unambiguous identification and further

investigation of 3-Formylbenzamide in various scientific disciplines. The provided

experimental protocols offer a foundation for researchers to obtain their own high-quality

spectroscopic data for this and other similar compounds.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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